Methyl 2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Overview
Description
Methyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a complex organic compound that features a pyrazole ring with various substituents, including difluoromethyl, methyl, and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . The difluoromethyl group is introduced through a difluoromethylation reaction, which can be achieved using difluoroacetoacetic acid and triethyl orthoformate in the presence of acetic anhydride . The final step involves the esterification of the pyrazole derivative with acetic acid to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in the mitochondrial respiration chain . This inhibition can disrupt cellular energy production, leading to the compound’s antifungal and antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole ring structure and is used as an intermediate in the synthesis of fungicides.
Isopyrazam: A fungicide that contains a similar pyrazole ring and is used for crop protection.
Sedaxane: Another fungicide with a similar structure, known for its broad-spectrum activity.
Uniqueness
Methyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N5O2/c1-8-13-9(14(16)17)6-11(10-4-5-21(2)20-10)18-15(13)22(19-8)7-12(23)24-3/h4-6,14H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCAQBJWDDPGAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=NN(C=C3)C)C(F)F)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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